molecular formula C21H20F3N5O B6446027 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2548996-36-5

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B6446027
CAS RN: 2548996-36-5
M. Wt: 415.4 g/mol
InChI Key: RIQBUGDWGDHHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) and their derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolo[3,4-b]pyrrol ring and a pyrano[4,3-b]pyridine ring. The presence of the trifluoromethyl group and the pyridine ring is likely to contribute to the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to participate in various types of reactions, including cyclocondensation and fluorination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are likely to play a significant role .

Future Directions

The future directions for the research and development of this compound and its derivatives could include discovering novel applications in the agrochemical and pharmaceutical industries, given the significant role of trifluoromethylpyridine (TFMP) derivatives in these fields .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The compound’s structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

The compound’s effect on biochemical pathways is currently unknown. Indole derivatives, which share a similar structure with the compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the trifluoromethyl group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)16-1-2-19(26-9-16)28-10-13-3-5-29(18(13)11-28)20-14(8-25)7-15-12-30-6-4-17(15)27-20/h1-2,7,9,13,18H,3-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQBUGDWGDHHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.